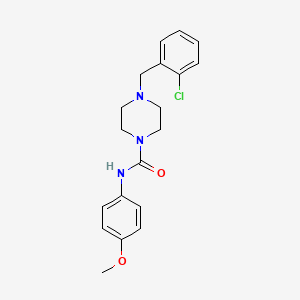![molecular formula C19H21ClN2O5 B5380154 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide](/img/structure/B5380154.png)
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide class of compounds and has been found to have a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide involves its ability to inhibit the activity of various enzymes and proteins that are involved in cell growth and survival. It has been found to inhibit the activity of the enzyme PARP-1 (poly(ADP-ribose) polymerase-1), which is involved in DNA repair and cell survival. It has also been found to inhibit the activity of the protein HSP90 (heat shock protein 90), which is involved in the folding and stabilization of various proteins that are important for cell growth and survival.
Biochemical and Physiological Effects:
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways that are involved in cell death. It has also been found to inhibit the growth and migration of cancer cells by inhibiting the activity of various enzymes and proteins that are involved in cell growth and survival. In addition, it has been found to protect neurons from oxidative stress-induced cell death by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.
实验室实验的优点和局限性
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in aqueous solutions, which can limit its effectiveness in certain experiments. In addition, it has been found to have limited bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide. One direction is to explore its potential use as a drug candidate for the treatment of various diseases such as cancer and neurodegenerative diseases. Another direction is to further investigate its mechanism of action and identify additional targets for its activity. Additionally, future research could focus on improving its solubility and bioavailability to enhance its effectiveness in lab experiments and in vivo. Finally, future research could explore the potential of this compound as a tool for studying various biological processes and pathways.
合成方法
The synthesis of 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 3,4-diethoxyphenethylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out under anhydrous conditions and the resulting product is purified by column chromatography.
科学研究应用
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide has been studied for its potential applications in various scientific research fields such as cancer research, neuroscience, and drug discovery. It has been found to have anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as a neuroprotective agent and has shown to protect neurons from oxidative stress-induced cell death. In addition, it has been explored as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5/c1-3-26-17-8-5-13(11-18(17)27-4-2)9-10-21-19(23)15-12-14(22(24)25)6-7-16(15)20/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPKJBTWVAIYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5380075.png)


![N,1,6-trimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380105.png)
![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5380126.png)
![3-(2-{[2-(tert-butylamino)-2-oxoethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5380132.png)
![2,6-dibromo-4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5380146.png)
![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B5380161.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380162.png)
![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5380170.png)
![N-(6-chloro-3-pyridinyl)-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5380172.png)
![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5380183.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5380190.png)
![N-(3-{[(5-isopropyl-2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide](/img/structure/B5380195.png)